1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,4-dimethylpiperidine-3-carboxylic acid
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Overview
Description
1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,4-dimethylpiperidine-3-carboxylic acid is a complex organic compound characterized by its unique structural features. This compound is notable for its fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group. The presence of the piperidine ring and carboxylic acid group adds to its chemical versatility, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,4-dimethylpiperidine-3-carboxylic acid typically involves the following steps:
Fmoc-Cl Activation: The reaction begins with the activation of fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) to form the reactive Fmoc ester.
Piperidine Derivative Formation: The activated Fmoc ester is then reacted with a piperidine derivative, such as 4,4-dimethylpiperidine-3-carboxylic acid, under controlled conditions to ensure the formation of the desired product.
Purification: The resulting compound is purified through techniques such as recrystallization or chromatography to achieve high purity levels.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and automated systems to ensure consistency and efficiency. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.
Types of Reactions:
Oxidation: The carboxylic acid group can undergo oxidation reactions to form derivatives such as esters or amides.
Reduction: The piperidine ring can be reduced to form various derivatives, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.
Major Products Formed:
Esters and Amides: Resulting from oxidation reactions.
Reduced Derivatives: Formed through reduction reactions.
Substituted Compounds: Achieved through substitution reactions.
Scientific Research Applications
Peptide Synthesis: The Fmoc group is widely used in peptide synthesis as a protecting group, allowing for the stepwise construction of peptides.
Chemical Probes: The compound can be used as a chemical probe to study biological systems and molecular interactions.
Material Science: Use in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism by which 1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,4-dimethylpiperidine-3-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The Fmoc group, in particular, plays a crucial role in protecting amino acids during peptide synthesis, ensuring that the amino group remains unreactive until the appropriate stage of the synthesis process.
Comparison with Similar Compounds
Fmoc-Protected Amino Acids: These compounds share the Fmoc group but differ in their core structures.
Piperidine Derivatives: Other piperidine derivatives with different substituents and functional groups.
Uniqueness:
The combination of the Fmoc group with the piperidine ring and carboxylic acid group sets this compound apart from others, providing unique chemical properties and reactivity.
Its versatility in synthetic applications makes it a valuable tool in both research and industry.
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-4,4-dimethylpiperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-23(2)11-12-24(13-20(23)21(25)26)22(27)28-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,19-20H,11-14H2,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSMXQKGGCHSFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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